molecular formula C13H7F2NO4 B6400324 3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261991-29-0

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6400324
CAS RN: 1261991-29-0
M. Wt: 279.19 g/mol
InChI Key: CLKHDUMFNUCSAN-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid (DFNB) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 116-118°C and a boiling point of 225-227°C. This compound has a wide range of applications in the pharmaceutical, biotechnological, and chemical industries. DFNB is a valuable reagent for the synthesis of various compounds and has been used in the synthesis of a variety of drugs. It is also used in the development of new drugs, as well as in the production of polymers and other materials.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds. It is also used in the development of drugs, as well as in the production of polymers and other materials. Additionally, 3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in the study of enzyme kinetics, as well as in the study of biochemical and physiological effects.

Mechanism of Action

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. It binds to the active site of the enzyme and blocks the enzyme’s activity. This inhibition of tyrosinase can be used to study the biochemical and physiological effects of melanin synthesis.
Biochemical and Physiological Effects
3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used to study the biochemical and physiological effects of melanin synthesis. It has been shown to inhibit the synthesis of melanin and to reduce the pigmentation of skin cells. Additionally, it has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, in skin cells.

Advantages and Limitations for Lab Experiments

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a stable compound, and it is non-toxic and non-irritating. The main limitation of 3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% is that it has a low solubility in water, which limits its use in aqueous solutions.

Future Directions

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% has a wide range of potential applications in scientific research, and there are several future directions that could be explored. These include the development of new drugs, the synthesis of new compounds, and the study of enzyme kinetics. Additionally, 3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used to study the biochemical and physiological effects of melanin synthesis, and to develop new materials and polymers. Finally, 3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used to study the pharmacological effects of various drugs and to develop new drug delivery systems.

Synthesis Methods

3-(2,5-Difluorophenyl)-5-nitrobenzoic acid, 95% is produced by the reaction of 2,5-difluorobenzoic acid and 5-nitrobenzoic acid in an aqueous solution. The reaction is conducted at a temperature of 90-95°C in an inert atmosphere. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and the reaction is completed in approximately 3 hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

3-(2,5-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKHDUMFNUCSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689730
Record name 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-29-0
Record name 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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